molecular formula C9H8F5NOS B1456247 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile CAS No. 1240257-27-5

2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile

Cat. No.: B1456247
CAS No.: 1240257-27-5
M. Wt: 273.22 g/mol
InChI Key: UYISHVGSSKNHCB-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile is a chemical compound with the molecular formula C9H8F5NOS and a molecular weight of 273.23 g/mol It is characterized by the presence of a methoxy group, a pentafluorosulfur group, and a phenylacetonitrile moiety

Scientific Research Applications

2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile has a wide range of applications in scientific research, including:

Preparation Methods

The synthesis of 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-methoxy-5-bromophenylacetonitrile with pentafluorosulfur chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or pentafluorosulfur groups are replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Methoxy-5-(pentafluorosulfur)phenylacetonitrile can be compared with other similar compounds, such as:

    2-Methoxy-5-(trifluoromethyl)phenylacetonitrile: This compound has a trifluoromethyl group instead of a pentafluorosulfur group, leading to differences in chemical reactivity and properties.

    2-Methoxy-5-(difluoromethyl)phenylacetonitrile: The presence of a difluoromethyl group results in distinct chemical and physical properties compared to the pentafluorosulfur derivative.

    2-Methoxy-5-(chloromethyl)phenylacetonitrile:

Properties

IUPAC Name

2-[2-methoxy-5-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F5NOS/c1-16-9-3-2-8(6-7(9)4-5-15)17(10,11,12,13)14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYISHVGSSKNHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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